molecular formula C17H23NO4 B13216716 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid

Cat. No.: B13216716
M. Wt: 305.4 g/mol
InChI Key: OFKKPTFIRKIBFI-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amino group and an ethyl substituent at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. Its structure combines a rigid cyclohexane backbone with functional groups that influence steric hindrance, solubility, and reactivity. The Cbz group acts as a protective moiety for the amino group, enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-ethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-2-14-10-6-7-11-17(14,15(19)20)18-16(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,21)(H,19,20)

InChI Key

OFKKPTFIRKIBFI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 2-ethylcyclohexane-1-carboxylic acid or a related cyclohexane derivative. This compound can be prepared or purchased commercially (CAS 90646-25-6) and serves as the backbone for further modifications.

Alkylation and Stereochemical Control

The ethyl substituent at the 2-position (or 4-position in some reports) can be introduced via alkylation reactions or by starting from an ethyl-substituted cyclohexane carboxylic acid. Stereochemical control during this step is crucial for obtaining the desired isomer. Methods such as catalytic enantioselective alkylation or aza-Friedel-Crafts alkylation have been reported in related amino acid ester syntheses, which may be adapted for this compound.

Purification and Characterization

The crude product is purified by recrystallization or chromatography. Analytical techniques used to confirm structure and purity include:

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield Range Notes
Starting material preparation Commercial 2-ethylcyclohexane-1-carboxylic acid N/A CAS 90646-25-6
Amino group introduction Ammonia or amine source Variable May require prior functionalization
Cbz protection Benzyloxycarbonyl chloride, base (Na2CO3 or Et3N), dichloromethane or dioxane 60-80% Mild conditions prevent side reactions
Alkylation (if needed) Alkyl halides, catalytic systems (e.g., silver salts) Variable Enantioselective methods reported in literature
Purification Chromatography, recrystallization N/A Confirmed by NMR, HPLC, MS

Research and Literature Insights

  • The benzyloxycarbonyl (Cbz) protecting group is favored for its stability and ease of removal under mild hydrogenolysis conditions, allowing selective deprotection.
  • Alkylation reactions for introducing the ethyl group can be optimized using silver(I) salt catalysis or rhodium(III) complexes to achieve high regio- and stereoselectivity.
  • Analytical monitoring of the synthesis process ensures the structural integrity and purity of the compound, which is critical for its use in medicinal chemistry and peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The ethyl group and carboxylic acid group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, stereochemistry, or functional groups. Key structural variations impact physicochemical properties, synthetic utility, and biological activity.

Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid (Target) 2-Ethyl, Cbz-protected amino C₁₆H₂₁NO₄ ~291.34 (estimated) Enhanced lipophilicity due to ethyl group; moderate steric bulk .
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid 4-Methyl, Cbz-protected amino C₁₆H₂₁NO₄ 291.34 Reduced steric hindrance compared to ethyl; altered solubility profile .
1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid 2-Ethyl, Boc-protected amino C₁₄H₂₅NO₄ 271.35 Boc group offers acid-labile protection; lower molecular weight than Cbz analogs .

Stereochemical and Functional Group Modifications

  • (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic acid (CAS 200948-88-5): Lacks the ethyl substituent and amino group. Molecular weight: 262.31 (C₁₅H₁₈O₄). Stereospecificity at C1 and C2 affects binding affinity in chiral environments .
  • 1-[(Benzyloxy)carbonyl]indoline-2-carboxylic acid (CAS 117483-89-3): Features an indoline ring instead of cyclohexane. Molecular weight: 311.33 (C₁₇H₁₅NO₄). The aromatic indoline core enhances π-π stacking interactions, relevant in protease inhibitor design .
  • 1-{[(Benzylamino)carbonyl]amino}-2-methylcyclohexanecarboxylic acid: Replaces the Cbz group with a benzylamino carbonyl moiety. Molecular weight: 290.36 (C₁₆H₂₂N₂O₃).

Biological Activity

1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid, often referred to as a benzyloxycarbonyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular Formula C13H17NO4
Molecular Weight 249.28 g/mol
IUPAC Name 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid

Biological Activity

The biological activity of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid has been investigated in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit antitumor properties. For instance, derivatives of benzyloxycarbonyl amino acids have been shown to inhibit cell proliferation in tumor cell lines. A study highlighted that certain analogs could effectively inhibit protein kinases, which are crucial for cancer cell growth and survival .

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or signaling pathways associated with cell proliferation. In particular, studies suggest that the benzyloxycarbonyl group enhances the compound's ability to interact with target proteins involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have documented the biological effects of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid:

  • Cell Proliferation Assays : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Studies : The compound was tested against several kinases, showing promising results in inhibiting their activity, which is critical for tumor growth.
  • Animal Model Studies : In vivo experiments using murine models indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups, reinforcing its potential therapeutic efficacy .

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